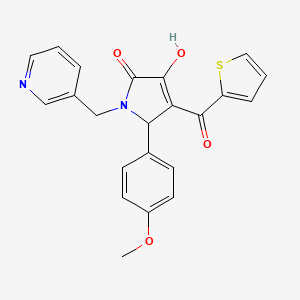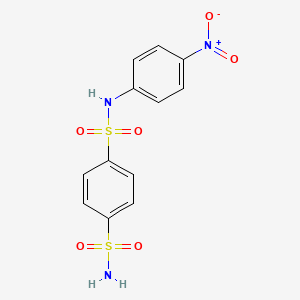![molecular formula C19H15N3O5 B3965557 2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3965557.png)
2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate
Übersicht
Beschreibung
2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate, also known as NQO1-activated prodrug, is a promising compound in the field of cancer treatment. It belongs to the class of quinone-based compounds, which have been extensively studied for their anti-cancer properties. NQO1-activated prodrugs are designed to be selectively activated in cancer cells that overexpress NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in the cellular defense against oxidative stress.
Wirkmechanismus
The mechanism of action of 2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylateed prodrug involves the selective activation of the prodrug in cancer cells that overexpress NQO1. Once activated, the prodrug is converted into toxic metabolites that induce cancer cell death by multiple mechanisms, including the generation of reactive oxygen species, DNA damage, and inhibition of cellular metabolism.
Biochemical and Physiological Effects:
2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylateed prodrug has been shown to induce apoptosis, autophagy, and necrosis in cancer cells. It has also been shown to inhibit tumor growth and metastasis in preclinical models of cancer. In addition, 2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylateed prodrug has been found to sensitize cancer cells to radiation and chemotherapy, suggesting its potential as a combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylateed prodrug for lab experiments include its selectivity for cancer cells that overexpress NQO1, its ability to induce multiple mechanisms of cancer cell death, and its potential as a combination therapy. The limitations of 2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylateed prodrug include the need for further optimization of the prodrug design and the potential for toxicity in normal cells that express low levels of NQO1.
Zukünftige Richtungen
For the research on 2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylateed prodrug include the optimization of the prodrug design to improve its selectivity and efficacy, the development of new delivery systems to improve its bioavailability and targeting, and the evaluation of its potential as a combination therapy with other cancer treatments. Other potential applications of 2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylateed prodrug include the treatment of neurodegenerative diseases and the prevention of oxidative stress-related diseases.
Wissenschaftliche Forschungsanwendungen
2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylateed prodrug has been extensively studied for its potential as a cancer treatment. It has been shown to selectively kill cancer cells that overexpress NQO1, while sparing normal cells. This selectivity is due to the higher levels of NQO1 in cancer cells, which leads to the activation of the prodrug and the generation of toxic metabolites. Several studies have demonstrated the efficacy of 2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylateed prodrug in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer.
Eigenschaften
IUPAC Name |
[2-(4-nitroanilino)-2-oxoethyl] 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-12-10-16(15-4-2-3-5-17(15)20-12)19(24)27-11-18(23)21-13-6-8-14(9-7-13)22(25)26/h2-10H,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQFJFSMSCECKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965474.png)
![4-methoxy-3-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3965477.png)
![N-[(5-methylpyrazin-2-yl)methyl]-2-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3965478.png)


![3-benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B3965497.png)
![ethyl [(4-fluorophenyl)(hydroxy)methyl]phenylphosphinate](/img/structure/B3965499.png)
![N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B3965507.png)

![6-amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965522.png)
![N-[3-(2-hydroxyphenyl)propyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B3965529.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B3965537.png)

